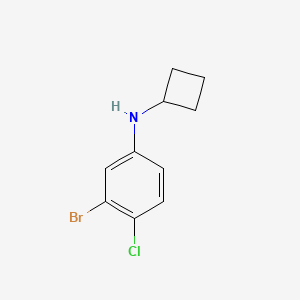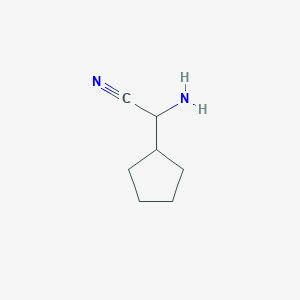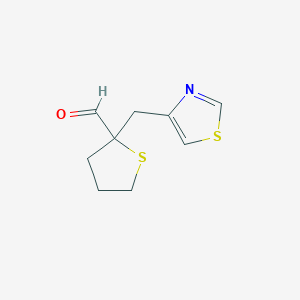
N-(butan-2-yl)-2-fluoro-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(butan-2-yl)-2-fluoro-4-methylaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group (butan-2-yl) attached to the nitrogen atom of the aniline ring, with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-fluoro-4-methylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with butan-2-yl halide (e.g., butan-2-yl chloride) in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
N-(butan-2-yl)-2-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
N-(butan-2-yl)-2-fluoro-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-(butan-2-yl)-2-fluoro-4-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the butan-2-yl group can influence its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-(butan-2-yl)-2-chloro-4-methylaniline
- N-(butan-2-yl)-2-bromo-4-methylaniline
- N-(butan-2-yl)-2-iodo-4-methylaniline
Uniqueness
N-(butan-2-yl)-2-fluoro-4-methylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable molecule in various applications.
属性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC 名称 |
N-butan-2-yl-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9,13H,4H2,1-3H3 |
InChI 键 |
LPJWECNKVACUNL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=C(C=C(C=C1)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


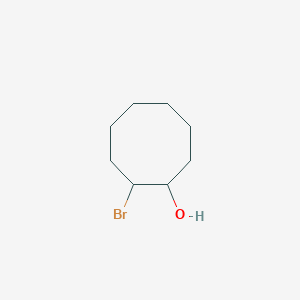
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
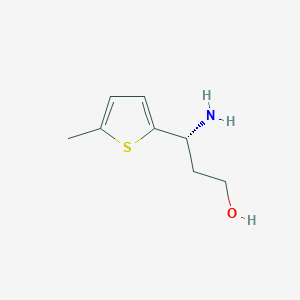

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
